An In-Depth Technical Guide to D,L-m-Tyrosine Methyl Ester Hydrochloride
An In-Depth Technical Guide to D,L-m-Tyrosine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-m-Tyrosine Methyl Ester Hydrochloride is a derivative of m-tyrosine, a non-proteinogenic aromatic amino acid. Unlike its structural isomer L-tyrosine (p-tyrosine), which is a common protein component and precursor for neurotransmitters, m-tyrosine and its derivatives are less prevalent in biological systems but are of significant interest in medicinal chemistry and neuropharmacology. This technical guide provides a comprehensive overview of D,L-m-Tyrosine Methyl Ester Hydrochloride, including its synthesis, physicochemical properties, pharmacology, toxicology, and potential applications in research and drug development.
Physicochemical Properties
The esterification of the carboxyl group and the formation of a hydrochloride salt significantly influence the physicochemical properties of m-tyrosine, primarily by increasing its stability and solubility in certain solvents. While experimental data for D,L-m-Tyrosine Methyl Ester Hydrochloride is not widely published, the following table summarizes its known and inferred properties based on related compounds.
| Property | Value | Reference |
| CAS Number | 34260-70-3 | N/A |
| Molecular Formula | C₁₀H₁₄ClNO₃ | N/A |
| Molecular Weight | 231.68 g/mol | N/A |
| Appearance | Inferred to be a white to off-white crystalline solid | N/A |
| Solubility | Expected to have good solubility in water and polar organic solvents like methanol and ethanol. | N/A |
| Melting Point | Not available. For comparison, L-Tyrosine Methyl Ester Hydrochloride has a melting point of approximately 192 °C (decomposes). | |
| Stability | The hydrochloride salt form enhances stability, particularly against degradation. It is likely hygroscopic. | N/A |
Synthesis and Manufacturing
The synthesis of D,L-m-Tyrosine Methyl Ester Hydrochloride typically involves a two-step process starting from D,L-m-tyrosine.
General Synthesis Workflow
The primary method for synthesizing amino acid methyl esters is through Fischer-Speier esterification. This involves reacting the amino acid with methanol in the presence of a strong acid catalyst.
Detailed Experimental Protocol (Adapted from related syntheses)
Materials:
-
D,L-m-Tyrosine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂) or Hydrogen Chloride (gas)
-
Diethyl ether (or another suitable non-polar solvent for precipitation)
Procedure:
-
Esterification:
-
Suspend D,L-m-tyrosine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask should be under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension. An excess of the acid catalyst is typically used. Alternatively, dry hydrogen chloride gas can be bubbled through the methanolic suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
-
Isolation and Salt Formation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product is the hydrochloride salt. For further purification, it can be triturated with or precipitated from a non-polar solvent like diethyl ether.
-
Filter the solid product, wash with the non-polar solvent, and dry under vacuum to yield D,L-m-Tyrosine Methyl Ester Hydrochloride.
-
Pharmacology and Mechanism of Action
The pharmacology of D,L-m-Tyrosine Methyl Ester Hydrochloride is primarily attributed to the biological activity of m-tyrosine. The methyl ester and hydrochloride moieties primarily serve to improve the compound's stability and handling properties, and may also influence its absorption and distribution.
Neuropharmacology
m-Tyrosine can act as a precursor for the synthesis of certain neurotransmitters. It can be hydroxylated to form 3,4-dihydroxyphenylalanine (DOPA), a precursor to dopamine. However, this conversion is generally less efficient than the conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase. The presence of m-tyrosine can interfere with the normal metabolism of aromatic amino acids.
Pharmacokinetics
The methyl ester group may allow the compound to be more lipophilic than the parent amino acid, potentially enhancing its ability to cross cell membranes, including the blood-brain barrier. Once in the body, it is expected that the ester group is hydrolyzed by esterases to release m-tyrosine. The hydrochloride salt form ensures good solubility in aqueous environments, which can facilitate administration and absorption.
Toxicology and Safety
The toxicity of D,L-m-Tyrosine Methyl Ester Hydrochloride is expected to be related to the toxicological profile of m-tyrosine.
Cellular Toxicity
m-Tyrosine is considered a marker of oxidative stress. It can be formed non-enzymatically from phenylalanine through the action of hydroxyl radicals. The primary mechanism of m-tyrosine toxicity is its misincorporation into proteins in place of phenylalanine. This can lead to the formation of dysfunctional proteins with altered structures and functions, ultimately causing cellular damage.
| Toxic Effect | Mechanism |
| Protein Misfolding and Dysfunction | Misincorporation into polypeptide chains during protein synthesis. |
| Induction of Oxidative Stress | May disrupt the balance of reactive oxygen species (ROS) and reactive nitrogen species (RNS). |
| Allelopathic Effects in Plants | In some plant species, m-tyrosine is produced as an allelochemical to inhibit the growth of neighboring plants. |
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when handling D,L-m-Tyrosine Methyl Ester Hydrochloride. It is recommended to use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.
Analytical Methods
A variety of analytical techniques can be adapted for the characterization and quantification of D,L-m-Tyrosine Methyl Ester Hydrochloride.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. A reversed-phase C18 column with a mobile phase of acidified water and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. Electrospray ionization (ESI) is a suitable ionization technique. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. ¹H and ¹³C NMR would provide characteristic signals for the aromatic protons, the alpha-proton, the methyl ester protons, and the carbons of the molecule. |
| Infrared (IR) Spectroscopy | Identification of functional groups, such as the ester carbonyl, the amine hydrochloride, and the aromatic ring. |
Applications in Research and Drug Development
D,L-m-Tyrosine Methyl Ester Hydrochloride and other m-tyrosine derivatives are valuable tools for researchers in several fields.
-
Neuroscience Research: As a precursor to dopamine, it can be used to study catecholamine metabolism and its role in neurological disorders.
-
Medicinal Chemistry: The m-tyrosine scaffold can be used as a building block for the synthesis of novel bioactive molecules, including peptides and small molecule drugs.
-
Drug Discovery: Derivatives of m-tyrosine are being investigated for their potential as therapeutic agents in areas such as oncology and neurology. The meta-substitution on the phenyl ring offers a unique structural motif for exploring structure-activity relationships (SAR).
-
Biochemical Probes: Labeled m-tyrosine derivatives can be used to study protein synthesis and turnover, as well as the effects of oxidative stress on cellular processes.
Conclusion
D,L-m-Tyrosine Methyl Ester Hydrochloride is a specialized chemical compound with significant potential for research and development. Its unique structure, derived from the non-proteinogenic amino acid m-tyrosine, makes it a valuable tool for investigating a range of biological processes, particularly in the fields of neuropharmacology and medicinal chemistry. While detailed experimental data for this specific racemic methyl ester hydrochloride is not extensively documented in publicly available literature, a comprehensive understanding of its properties and potential applications can be inferred from the well-characterized parent compound, m-tyrosine, and related derivatives. As research into the roles of non-proteinogenic amino acids in health and disease continues to expand, the utility of compounds like D,L-m-Tyrosine Methyl Ester Hydrochloride is likely to grow, offering new avenues for the development of novel therapeutics and research tools.
